Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate

Pharmaceutical impurity profiling Lifitegrast quality control Positional isomer separation

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate (CAS 1865726-28-8), commonly supplied as the hydrochloride salt, is a chiral phenylalanine derivative bearing a para-methylsulfonyl substituent and a benzyl ester protecting group. It is formally classified as Lifitegrast Impurity DW in the pharmaceutical impurity nomenclature.

Molecular Formula C17H19NO4S
Molecular Weight 333.4 g/mol
CAS No. 1865726-28-8
Cat. No. B13346425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate
CAS1865726-28-8
Molecular FormulaC17H19NO4S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C17H19NO4S/c1-23(20,21)15-9-7-13(8-10-15)11-16(18)17(19)22-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3/t16-/m0/s1
InChIKeyUKIWRNOAQYPTME-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate (CAS 1865726-28-8) for Lifitegrast Impurity Profiling: Procurement-Grade Overview


Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate (CAS 1865726-28-8), commonly supplied as the hydrochloride salt, is a chiral phenylalanine derivative bearing a para-methylsulfonyl substituent and a benzyl ester protecting group. It is formally classified as Lifitegrast Impurity DW in the pharmaceutical impurity nomenclature . The compound serves as a certified reference standard for the identification, quantification, and control of the para-substituted positional isomer impurity in Lifitegrast (Xiidra) active pharmaceutical ingredient (API) and ophthalmic drug product, supporting regulatory compliance with ICH Q3A guidelines on impurity thresholds [1].

Why Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate Cannot Be Replaced by Generic Analogs in Lifitegrast Quality Control


In-class phenylalanine benzyl ester derivatives cannot be interchanged for Lifitegrast impurity analysis because regulatory guidelines mandate the use of structurally unequivocal reference standards that match the retention time, mass spectrum, and chromatographic resolution of the specific impurity found in the API [1]. The para-substitution pattern on the phenyl ring of this compound produces a distinct chromatographic retention time and UV absorption profile that differs from the meta-substituted (3-methylsulfonyl) key intermediate and the ortho-substituted (2-methylsulfonyl) impurity, making generic substitution analytically invalid for method validation and forced degradation studies . Furthermore, the hydrochloride salt form provides a defined stoichiometry (free base MW 333.4 g/mol; HCl salt MW 369.86 g/mol) that is essential for accurate quantitative calibration, as the free base and alternative salt forms differ in their gravimetric correction factors .

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate: Quantitative Differentiation Evidence Versus Closest Analogs


Positional Isomer Differentiation: Para-Substitution Enables Unique Chromatographic Selectivity vs. Meta- and Ortho-Substituted Analogs

The para-methylsulfonyl substitution pattern on the phenylalanine benzyl ester scaffold is the single most critical structural differentiator of CAS 1865726-28-8. The Lifitegrast API contains the meta-substituted (3-methylsulfonyl) phenylalanine moiety as its core pharmacophoric element; the para-substituted variant constitutes a process-related impurity requiring independent chromatographic resolution . The topological polar surface area (TPSA) of the para-substituted target compound (86.46 Ų) differs measurably from that of the meta-substituted analog (94.8 Ų), reflecting altered hydrogen-bonding capacity that directly translates to differential retention on reversed-phase HPLC columns . A dedicated chiral HPLC method for Lifitegrast employs a Chiralpak AD-H column with n-hexane/2-propanol/formic acid mobile phase, achieving resolution >4.0 between S- and R-enantiomers; the known Lif. Imp. A–D standards, which include positional isomers of the phenylalanine-derived fragment, are baseline-resolved without interference within a 20-minute runtime, confirming that positional isomer identity governs chromatographic selectivity [1].

Pharmaceutical impurity profiling Lifitegrast quality control Positional isomer separation

Certified Reference Standard Purity: >99% HPLC Purity Supports Regulatory-Grade Quantitative Calibration

Commercially available lots of CAS 1865726-28-8 (as the hydrochloride salt) are certified at ≥99% HPLC purity by suppliers such as H&D and Molcoo, with accompanying certificates of analysis (CoA) that include ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC chromatograms . This purity level meets or exceeds the ≥95% threshold typically required for pharmacopeial impurity reference standards and compares favorably with the meta-substituted key intermediate (CAS 1194550-59-8), which is commercially offered at ≥98% purity as a research reagent rather than as a dedicated impurity standard with full regulatory documentation [1]. The availability of quantitative NMR (qNMR) data further enables direct gravimetric correction for moisture and residual solvent content, a feature not routinely offered for the meta-substituted research-grade intermediate .

Reference standard certification HPLC purity Quality control

Differentiated Physicochemical Profile: Predicted Boiling Point and pKa Distinguish Para-Isomer from Meta- and Ortho-Isomers

The para-substituted target compound (free base) exhibits a predicted boiling point of 518.0 ± 50.0 °C and a predicted density of 1.256 ± 0.06 g/cm³ . The predicted pKa of the free amino group is 6.47 ± 0.33, which is consistent with the benzyl ester form and distinct from the free carboxylic acid analog (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoic acid (MW 243.28 g/mol), which lacks the benzyl ester protection and is therefore more hydrophilic . Comparative predicted logP values further discriminate the positional isomers: the target para-isomer has a computed logP of approximately 1.70 (from the Leyan product specification), whereas the meta-substituted analog is anticipated to exhibit a slightly higher logP due to the altered dipole moment of the methylsulfonyl group at the meta position . These physicochemical differences influence solvent selection for standard preparation, chromatographic mobile phase optimization, and long-term solution stability during analytical method validation.

Physicochemical characterization Predicted properties Salt selection

Enantiomeric Integrity: (S)-Configuration Mandated by Lifitegrast's Stereochemical Requirements for Impurity Tracking

The target compound is unequivocally assigned the (S)-configuration at the α-carbon (IUPAC: benzyl (2S)-2-amino-3-(4-methylsulfonylphenyl)propanoate), as confirmed by the InChI stereochemical descriptor (/t16-/m0/s1) . Lifitegrast itself is the (S)-enantiomer; the (R)-enantiomer (R-Lif) is a known enantiomeric impurity lacking therapeutic efficacy and must be controlled below the 0.15% specification limit per ICH Q3A [1]. While CAS 1865726-28-8 is not the R-enantiomer of Lifitegrast per se, the chiral integrity of the (S)-phenylalanine benzyl ester fragment ensures that this impurity standard does not introduce an additional enantiomeric variable during chiral HPLC method validation. Commercially, the (R)-enantiomer of the meta-substituted benzyl ester is available as a separate reference standard (CAS not assigned; MedChemExpress HY-42938R), highlighting the necessity of procuring the correct enantiomer for impurity identification [2].

Chiral purity Enantiomeric impurity Lifitegrast stereochemistry

Process-Related Impurity Provenance: Ortho- and Para-Substituted Isomers as Specific Markers of Lifitegrast Synthetic Route Deviations

The Lifitegrast impurity nomenclature includes three distinct positional isomers of the phenylalanine benzyl ester fragment: Impurity DW (para-substituted, CAS 1865726-28-8), Impurity 49 (meta-substituted, CAS 1194550-59-8, which is also the key synthetic intermediate), and Impurity LW (ortho-substituted, CAS not assigned) . The para-isomer (Impurity DW) is specifically designated as a process-related impurity that may arise from positional isomer contamination in the starting material 3-(methylsulfonyl)-L-phenylalanine or from rearrangement during the benzyl esterification step. The patent literature on Lifitegrast synthesis explicitly identifies the need to control impurity A (the des-chloro derivative) at ≤0.1% and the enantiomeric impurity (R-isomer) at ≤0.15% [1]; the para-substituted impurity falls within the broader category of unspecified impurities that must be individually identified and quantified when present above the 0.10% identification threshold per ICH Q3A. The availability of a dedicated, commercially certified para-isomer reference standard thus directly supports compliance with this regulatory requirement during process validation and batch release testing.

Process impurity Synthetic route marker Lifitegrast manufacturing

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate: High-Value Application Scenarios in Pharmaceutical Analysis and Quality Control


Certified Reference Standard for Lifitegrast Impurity Quantitative Analysis by HPLC/LC-MS

This compound is directly employed as a certified impurity reference standard (Lifitegrast Impurity DW) for the development and validation of stability-indicating HPLC methods for Lifitegrast API and ophthalmic solution. Its ≥99% HPLC purity and comprehensive CoA documentation (¹H/¹³C NMR, MS, IR, qNMR) support accurate calibration for impurity quantification at the ICH Q3A reporting threshold (0.05%). The para-substitution pattern ensures unambiguous chromatographic peak assignment in the presence of the meta-substituted intermediate and the ortho-substituted Impurity LW, a critical requirement for regulatory submission to agencies such as the FDA and EMA.

Forced Degradation Study Marker for Oxidative Stress Pathways in Lifitegrast Drug Product

Lifitegrast degradation pathways under oxidative stress conditions involve the transformation of the phenylalanine-derived moiety. The para-substituted benzyl ester impurity may form as a degradation product under specific oxidative or photolytic conditions, as inferred from forced degradation studies using Lif. Imp. A–D standards in the published chiral HPLC method. The availability of a high-purity para-isomer standard enables definitive identification of this specific degradation pathway, distinguishing it from the meta-substituted intermediate that is intrinsic to the API synthetic route. [1]

Process Validation and Batch Release Testing for Lifitegrast API Manufacturers

During Lifitegrast API manufacturing, control of positional isomer impurities is essential for batch consistency. The para-substituted impurity standard allows QC laboratories to monitor the positional isomer profile of the key intermediate 3-(methylsulfonyl)-L-phenylalanine phenylmethyl ester, ensuring that para-isomer contamination remains below the ICH Q3A identification threshold of 0.10%. This standard is applicable for both in-process control and final API release testing using reversed-phase HPLC or chiral HPLC methods. [2]

Method Development for Enantiomeric Purity Assessment Using Chiral Stationary Phases

Although CAS 1865726-28-8 itself is the (S)-enantiomer of the para-substituted phenylalanine benzyl ester, it serves as a structurally related system suitability standard for chiral HPLC method development aimed at separating the therapeutic (S)-Lifitegrast from its (R)-enantiomeric impurity. Its defined (S)-configuration (InChI stereodescriptor /t16-/m0/s1) and chromatographic behavior on Chiralpak AD-H columns provide a reference point for optimizing mobile phase composition to achieve the required resolution >4.0 between enantiomers.

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